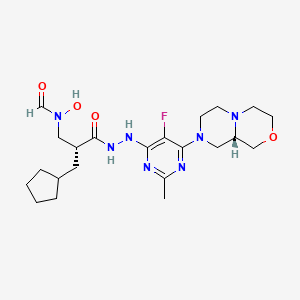

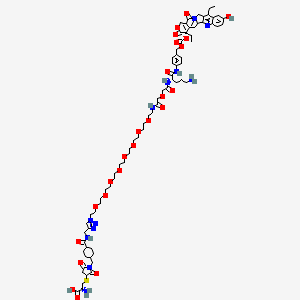

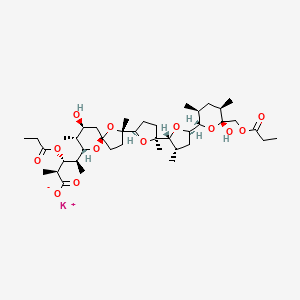

![molecular formula C25H26N4O4S B608515 d]pyrimidin-4(3H)-one](/img/structure/B608515.png)

d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

LEM-14 is a potent inhibitor of the nuclear receptor binding SET domain protein 2 (NSD2), with an inhibitory concentration 50 (IC50) value of 132 micromolar. It is primarily used in the study of multiple myeloma, a type of blood cancer. LEM-14 has shown potential in inhibiting the activity of NSD2, which is implicated in various cancers .

Scientific Research Applications

LEM-14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of NSD2 and its effects on histone methylation.

Biology: Investigated for its role in regulating gene expression and chromatin structure.

Medicine: Explored as a potential therapeutic agent for multiple myeloma and other cancers.

Industry: Utilized in the development of new drugs targeting NSD2 and related pathways

Mechanism of Action

LEM-14 exerts its effects by specifically inhibiting the activity of NSD2, a histone methyltransferase involved in the methylation of histone H3 at lysine 36 (H3K36). This inhibition disrupts the normal function of NSD2, leading to changes in gene expression and chromatin structure. The molecular targets and pathways involved include the NSD2 protein and its associated signaling pathways .

Safety and Hazards

Future Directions

Thieno[2,3-d]pyrimidin-4(3H)-ones have potential in the development of new antitubercular agents and as potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . Future research could focus on further optimization of these compounds and exploration of their potential in other therapeutic areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEM-14 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of LEM-14 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

LEM-14 undergoes various chemical reactions, including:

Oxidation: LEM-14 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in LEM-14.

Substitution: Substitution reactions can introduce different substituents into the LEM-14 molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include various derivatives of LEM-14, which can be used for further studies and applications .

Comparison with Similar Compounds

Similar Compounds

LEM-14-1189: A derivative of LEM-14 with inhibitory effects on NSD1, NSD2, and NSD3.

EML734: A potent, selective inhibitor of protein arginine methyltransferase 7 (PRMT7) and PRMT9.

OTS186935 FA: A protein methyltransferase SUV39H2 inhibitor with anticancer activity

Uniqueness

Its ability to selectively inhibit NSD2 makes it a valuable tool in research and drug development .

properties

IUPAC Name |

2-[[4-[(3R)-1-oxo-3,4-dihydroisochromene-3-carbonyl]piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O4S/c30-22-21-17-7-3-4-8-19(17)34-23(21)27-20(26-22)14-28-9-11-29(12-10-28)24(31)18-13-15-5-1-2-6-16(15)25(32)33-18/h1-2,5-6,18H,3-4,7-14H2,(H,26,27,30)/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOXWRFJOUWUKX-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)C5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCN(CC4)C(=O)[C@H]5CC6=CC=CC=C6C(=O)O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

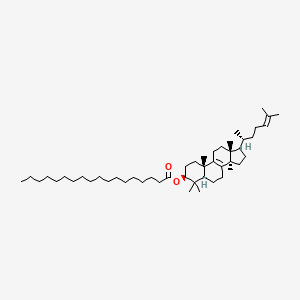

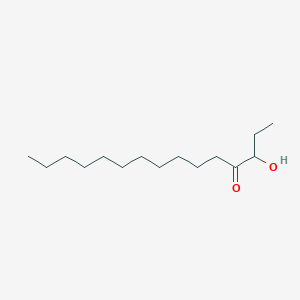

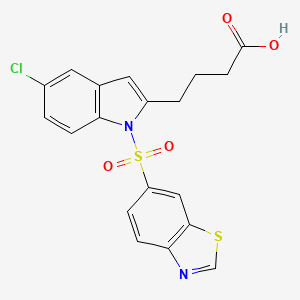

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)